1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a tetrahydropyridine ring substituted with a methyl group at the 1-position and a 2-propylphenyl group at the 4-position. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biochemical research .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenylpyridine: A simpler analog with different chemical properties and applications.
Uniqueness: 1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine is unique due to the presence of the 2-propylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
125008-49-3 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-methyl-4-(2-propylphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H21N/c1-3-6-13-7-4-5-8-15(13)14-9-11-16(2)12-10-14/h4-5,7-9H,3,6,10-12H2,1-2H3 |
InChI Key |
CKKXBCGCLHZNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1C2=CCN(CC2)C |
Origin of Product |
United States |
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